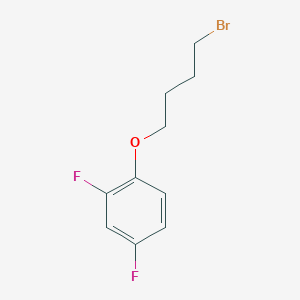
1-(4-Bromobutoxy)-2,4-difluorobenzene
Übersicht
Beschreibung
“1-(4-Bromobutoxy)-2,4-difluorobenzene” is a chemical compound with the linear formula C10H12BrFO and a molecular weight of 247.109 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H12BrFO . The molecule consists of a benzene ring substituted with bromobutoxy and difluoro groups. Further analysis would require more specific data such as NMR or X-ray crystallography results.Wissenschaftliche Forschungsanwendungen
Synthesis and Purity
- 1-(4-Bromobutoxy)-2,4-difluorobenzene has been synthesized from m-phenylene diamine using the Schiemann reaction and bromination, achieving a total yield of 40% and a purity over 98%. This method is noted for its high yield and low cost (Z. He-ping, 2005).
Vibrational Spectroscopy
- The compound has been studied in vibrational spectroscopy, particularly focusing on in-plane and out-of-plane vibrations. Zero-order normal coordinate analysis was used for this purpose, helping in making unambiguous vibrational assignments of fundamentals (B. V. Reddy & G. Rao, 1994).
Electrochemical Fluorination
- The electrochemical fluorination process involving this compound was studied, focusing on side-reactions during fluorination of halobenzenes. This research provides insights into the formation mechanism of various fluorinated compounds (Hirohide Horio et al., 1996).
Synthesis for Various Applications
- It is used as an intermediate in the synthesis of medicinal agents, organic dyes, and organic electroluminescent materials. The high yield (94.8%) and purity (over 99.0%) of the synthesized product make it an efficient choice (Jiaming Xuan et al., 2010).
Polymer Chemistry
- Studies have shown its use in polymer chemistry, particularly in the synthesis of polymers containing fused perfluorocyclobutyl (PFCB) rings, offering insights into polymer crystallinity and structure (S. Ligon et al., 2003).
Gas Chromatography-Mass Spectrometry Analysis
- The compound's structure and composition have been analyzed through gas chromatography/mass spectrometry, especially focusing on the selectivity and conditions of bromination reactions (Liu Jian-min, 2007).
Safety and Hazards
“1-(4-Bromobutoxy)-2,4-difluorobenzene” is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Eigenschaften
IUPAC Name |
1-(4-bromobutoxy)-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c11-5-1-2-6-14-10-4-3-8(12)7-9(10)13/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDMZYVNRAASHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(Acetylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3112098.png)
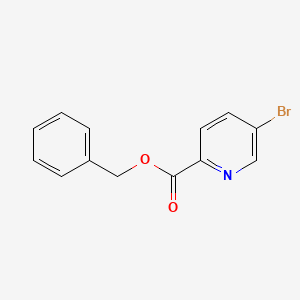
![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3112111.png)


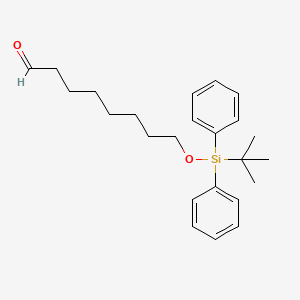


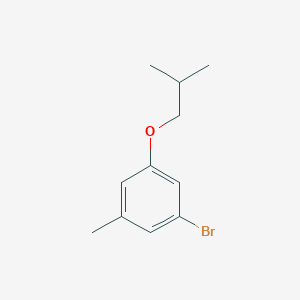
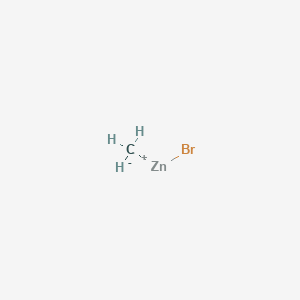
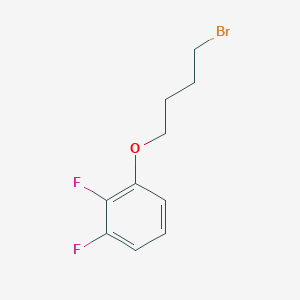
![3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B3112177.png)
![Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3112179.png)
